molecular formula C10H18O3 B13598298 4-Butyltetrahydro-2h-pyran-4-carboxylic acid

4-Butyltetrahydro-2h-pyran-4-carboxylic acid

Cat. No.: B13598298
M. Wt: 186.25 g/mol
InChI Key: LECPFCSZNKDPAN-UHFFFAOYSA-N
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Description

4-Butyltetrahydro-2H-pyran-4-carboxylic acid is a tetrahydropyran derivative featuring a butyl substituent at the 4-position of the pyran ring and a carboxylic acid functional group. The tetrahydropyran scaffold is notable for its stability and conformational flexibility, making it a common motif in pharmaceuticals and agrochemicals .

Key inferred properties of 4-butyltetrahydro-2H-pyran-4-carboxylic acid:

  • Molecular formula: Likely $ C{10}H{18}O_3 $ (based on substitution patterns of analogs).
  • Molecular weight: ~186.25 g/mol (estimated from substituent contributions).
  • Functional groups: A six-membered tetrahydropyran ring, a carboxylic acid, and a butyl chain.

Properties

Molecular Formula

C10H18O3

Molecular Weight

186.25 g/mol

IUPAC Name

4-butyloxane-4-carboxylic acid

InChI

InChI=1S/C10H18O3/c1-2-3-4-10(9(11)12)5-7-13-8-6-10/h2-8H2,1H3,(H,11,12)

InChI Key

LECPFCSZNKDPAN-UHFFFAOYSA-N

Canonical SMILES

CCCCC1(CCOCC1)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Butyltetrahydro-2h-pyran-4-carboxylic acid typically involves the hydrogenation of 2H-pyran in the presence of a catalyst. The process can be summarized as follows:

    Hydrogenation of 2H-pyran: 2H-pyran is subjected to hydrogenation in the presence of a suitable catalyst, such as palladium on carbon, under controlled temperature and pressure conditions.

    Introduction of Butyl Group: The butyl group is introduced through a substitution reaction, where a butyl halide reacts with the hydrogenated pyran derivative.

Industrial Production Methods: Industrial production of 4-Butyltetrahydro-2h-pyran-4-carboxylic acid follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient hydrogenation and carboxylation reactions. The use of advanced catalysts and optimized reaction conditions enhances the yield and purity of the final product.

Types of Reactions:

    Oxidation: 4-Butyltetrahydro-2h-pyran-4-carboxylic acid can undergo oxidation reactions to form corresponding ketones or aldehydes. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: The compound can be reduced to its corresponding alcohol using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The butyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions. Common reagents include alkyl halides and Grignard reagents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, and mild oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Alkyl halides, Grignard reagents, and nucleophiles.

Major Products:

    Oxidation: Ketones, aldehydes, and carboxylic acids.

    Reduction: Alcohols and alkanes.

    Substitution: Various substituted pyran derivatives.

Scientific Research Applications

4-Butyltetrahydro-2h-pyran-4-carboxylic acid has diverse applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and natural products.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a drug candidate for various therapeutic applications.

    Industry: It is used as an intermediate in the production of pharmaceuticals, agrochemicals, and specialty chemicals.

Mechanism of Action

The mechanism of action of 4-Butyltetrahydro-2h-pyran-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor or modulator, affecting various biochemical processes. Its carboxylic acid group allows it to form hydrogen bonds and ionic interactions with target proteins, influencing their activity and function.

Comparison with Similar Compounds

Structural and Physicochemical Trends

  • The isobutyl group introduces branching, which may alter steric interactions in binding pockets . Aromatic Groups (Phenyl, 2-Methoxyphenyl): These substituents enhance π-π stacking interactions, improving binding to aromatic residues in proteins. The 2-methoxy group adds polarity, balancing hydrophobicity . Cyclopropylmethyl: This group combines rigidity and moderate lipophilicity, offering unique conformational constraints .
  • Physical Properties :

    • The base compound (tetrahydro-2H-pyran-4-carboxylic acid) has a high boiling point (264.5°C) due to hydrogen bonding from the carboxylic acid group. Alkyl substituents likely lower melting points by disrupting crystallinity .

Chemical Reactions Analysis

Decarboxylation Reactions

The carboxylic acid group undergoes decarboxylation under thermal or acidic conditions, yielding 4-butyltetrahydro-2H-pyran. This reaction is critical for generating intermediates in pharmaceutical synthesis.

Conditions Temperature Catalyst/Solvent Yield Product
Thermal decarboxylation120–130°CToluene or Xylene70–75%4-Butyltetrahydro-2H-pyran
Acid-catalyzed (H₂SO₄)80–90°CAqueous HCl60–65%4-Butyltetrahydro-2H-pyran

Mechanism :

  • Protonation of the carboxylate oxygen followed by CO₂ elimination generates a carbanion intermediate, which stabilizes via resonance with the tetrahydropyran ring.

Esterification

The carboxylic acid reacts with alcohols to form esters, a key step in prodrug synthesis.

Reagents Conditions Yield Product
Methanol + H₂SO₄Reflux, 6 h85%Methyl 4-butyltetrahydro-2H-pyran-4-carboxylate
Ethanol + DCC (coupling agent)RT, 12 h90%Ethyl 4-butyltetrahydro-2H-pyran-4-carboxylate

Key Insight :

  • Esterification with bulky alcohols (e.g., tert-butanol) requires longer reaction times due to steric hindrance from the butyl group.

Reduction to Alcohol

The carboxylic acid is reduced to a primary alcohol using strong reducing agents.

Reagent Conditions Yield Product
LiAlH₄Dry THF, 0°C to RT78%4-(Hydroxymethyl)-4-butyltetrahydro-2H-pyran
BH₃·THFRT, 4 h65%4-(Hydroxymethyl)-4-butyltetrahydro-2H-pyran

Limitation :

  • Over-reduction to alkanes is avoided by controlling stoichiometry and temperature.

Amide Formation

The acid reacts with amines to form amides, useful in peptidomimetic drug design.

Amine Coupling Agent Yield Product
BenzylamineEDC/HOBt82%N-Benzyl-4-butyltetrahydro-2H-pyran-4-carboxamide
AnilineDCC/DMAP75%N-Phenyl-4-butyltetrahydro-2H-pyran-4-carboxamide

Note :

  • Steric hindrance from the butyl group reduces reactivity with secondary amines.

Ring-Opening Reactions

The tetrahydropyran ring undergoes acid-catalyzed ring-opening, forming diols or ketones.

Conditions Reagents Product Yield
H₂SO₄ (conc.)H₂O, 100°C4-Butylpentane-1,5-diol55%
HCl (gas)Ethanol, RT4-Butyl-δ-valerolactone60%

Mechanism :

  • Protonation of the ring oxygen weakens the C–O bond, leading to cleavage and formation of a carbocation intermediate.

Cross-Coupling Reactions

The butyl chain can participate in alkylation or arylation via transition-metal catalysis.

Reaction Type Catalyst Conditions Product Yield
Suzuki CouplingPd(PPh₃)₄K₂CO₃, DMF, 80°C4-(4-Biphenyl)tetrahydro-2H-pyran-4-carboxylic acid70%
Heck ReactionPd(OAc)₂NEt₃, DMF, 120°C4-Styryltetrahydro-2H-pyran-4-carboxylic acid65%

Challenges :

  • The bulky tetrahydropyran ring limits accessibility for certain catalysts, requiring optimized ligands.

Oxidation of the Butyl Chain

The butyl substituent undergoes oxidation to form ketones or carboxylic acids.

Oxidizing Agent Conditions Product Yield
KMnO₄ (aq)H₂SO₄, 60°C4-(2-Oxobutyl)tetrahydro-2H-pyran-4-carboxylic acid50%
CrO₃/H₂SO₄ (Jones Reagent)Acetone, 0°C4-(3-Oxobutyl)tetrahydro-2H-pyran-4-carboxylic acid45%

Selectivity :

  • Oxidation preferentially occurs at the terminal methyl group of the butyl chain.

Q & A

Q. What are the established synthetic routes for 4-butyltetrahydro-2H-pyran-4-carboxylic acid?

Methodological Answer: Synthesis typically involves cyclization of γ-butyrolactone derivatives or oxidation of 4-butyltetrahydropyran-4-methanol. Key steps include:

  • Cyclization : Use of acid catalysts (e.g., H₂SO₄) to form the tetrahydropyran ring from diols or keto-alcohol precursors .
  • Oxidation : Conversion of the 4-hydroxyl group to a carboxylic acid via strong oxidizing agents like KMnO₄ (acidic/basic conditions) or CrO₃ .
  • Alkylation : Introduction of the butyl group via nucleophilic substitution or Friedel-Crafts alkylation, using alkyl halides (e.g., 1-bromobutane) and Lewis acids (e.g., AlCl₃) .

Table 1: Key Physical Properties

PropertyValue (for analogous compounds)Reference
Molecular Weight~200-220 g/mol (estimated)
Melting Point87–89°C (for unsubstituted analog)
Boiling Point264.5°C (for unsubstituted analog)

Q. How is 4-butyltetrahydro-2H-pyran-4-carboxylic acid characterized structurally?

Methodological Answer:

  • Spectroscopy :
  • ¹H/¹³C NMR : Identify the tetrahydropyran ring (δ 1.5–4.5 ppm for protons; δ 20–80 ppm for carbons) and carboxylic acid (δ ~170 ppm in ¹³C) .
  • IR : Carboxylic acid O-H stretch (~2500–3000 cm⁻¹) and C=O stretch (~1700 cm⁻¹) .
    • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular formula via exact mass (e.g., [M+H]⁺ ion) .
    • X-ray Crystallography : Resolves conformational effects of the butyl group on ring puckering .

Advanced Research Questions

Q. How can reaction yields be optimized for the alkylation step in synthesizing 4-butyltetrahydro-2H-pyran-4-carboxylic acid?

Methodological Answer:

  • Catalyst Screening : Test Lewis acids (e.g., AlCl₃ vs. FeCl₃) to enhance electrophilic substitution efficiency .
  • Solvent Effects : Use polar aprotic solvents (e.g., DMF or DMSO) to stabilize transition states .
  • Temperature Control : Gradual heating (60–80°C) minimizes side reactions like over-alkylation .
  • Monitoring : Employ TLC or in-situ FTIR to track intermediate formation .

Q. What strategies resolve contradictions in spectral data for this compound?

Methodological Answer:

  • 2D NMR (COSY, HSQC) : Differentiate overlapping signals caused by the tetrahydropyran ring’s chair-boat equilibria .
  • Computational Modeling : Compare experimental NMR shifts with density functional theory (DFT)-predicted values to validate assignments .
  • Isotopic Labeling : Use ¹³C-labeled precursors to trace carbon connectivity in complex spectra .

Q. How does the butyl substituent influence the compound’s reactivity and stability?

Methodological Answer:

  • Steric Effects : The bulky butyl group slows nucleophilic attack at the 4-position but enhances thermal stability .
  • Solubility : Increased hydrophobicity compared to unsubstituted analogs requires polar solvents (e.g., ethanol/water mixtures) for reactions .
  • Acidity : Electron-donating alkyl groups slightly reduce carboxylic acid acidity (pKa ~4.5–5.0 vs. ~2.5 for benzoic acid) .

Q. What computational tools predict viable synthetic pathways for novel derivatives?

Methodological Answer:

  • Retrosynthesis Software : Tools like Pistachio or Reaxys propose routes based on reaction databases, prioritizing steps with high atom economy .
  • Molecular Dynamics (MD) : Simulate the tetrahydropyran ring’s conformational flexibility to design derivatives with improved bioavailability .
  • Docking Studies : Predict interactions with biological targets (e.g., enzymes) to guide functionalization of the butyl group .

Data Contradiction Analysis

Q. Conflicting melting points reported for similar tetrahydropyran-carboxylic acids: How to validate purity?

Methodological Answer:

  • DSC/TGA : Differential scanning calorimetry (DSC) detects polymorphic transitions; thermogravimetric analysis (TGA) identifies solvent residues .
  • HPLC-PDA : High-purity samples show a single peak with UV absorption matching the carboxylic acid chromophore (λ ~210 nm) .
  • Elemental Analysis : Confirm C/H/O ratios within 0.3% of theoretical values .

Methodological Best Practices

  • Safety : Use corrosion-resistant equipment for CrO₃/KMnO₄ reactions due to oxidative hazards .
  • Scale-Up : Batch reactors with controlled stirring mitigate viscosity issues during cyclization .
  • Green Chemistry : Replace CrO₃ with TEMPO/NaClO for safer oxidations .

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